molecular formula C8H16N2O2 B314774 2-Morpholin-4-yl-isobutyramide

2-Morpholin-4-yl-isobutyramide

Cat. No.: B314774
M. Wt: 172.22 g/mol
InChI Key: SRJYUQJCSLJMMR-UHFFFAOYSA-N
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Description

2-Morpholin-4-yl-isobutyramide is an organic compound with the molecular formula C8H16N2O2 It is characterized by the presence of a morpholine ring attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholin-4-yl-isobutyramide can be achieved through several methods. One common approach involves the reaction of isopropylformic acid with morpholine in the presence of a dehydrating agent. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The process may include steps such as distillation and chromatography to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-Morpholin-4-yl-isobutyramide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Morpholin-4-yl-isobutyramide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a reagent in biochemical assays and studies involving enzyme interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Morpholin-4-yl-isobutyramide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The morpholine ring plays a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Morpholin-4-yl-isobutyramide is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

2-methyl-2-morpholin-4-ylpropanamide

InChI

InChI=1S/C8H16N2O2/c1-8(2,7(9)11)10-3-5-12-6-4-10/h3-6H2,1-2H3,(H2,9,11)

InChI Key

SRJYUQJCSLJMMR-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)N)N1CCOCC1

Canonical SMILES

CC(C)(C(=O)N)N1CCOCC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

272 ml of concentrated sulfuric acid are slowly added, with stirring, to 57.9 g of 2-methyl-2-morpholino-propionitrile (exothermic reaction). After the addition of 43 ml of water, the mixture is stirred for 2 hours at 100°-110° C. The reaction mixture is cooled to 50° C. and added dropwise at 0° C. to a solution of 846 ml of 20% ammonia in 242 ml of water. The mixture is then extracted repeatedly with dichloromethane. The organic phases are washed with saturated sodium chloride solution and with sodium sulfate. The crude title compound is obtained from the concentrated filtrate: 1H NMR (CDCl3), δ(ppm) =7.08 (1 H, bs), 5.38 (1H, bs), 3.72 (4H, m), 2.53 (4H, m), 1.22 (6H, s)
Quantity
272 mL
Type
reactant
Reaction Step One
Quantity
57.9 g
Type
reactant
Reaction Step Two
Quantity
846 mL
Type
reactant
Reaction Step Three
Name
Quantity
242 mL
Type
solvent
Reaction Step Three
Name
Quantity
43 mL
Type
solvent
Reaction Step Four

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